molecular formula C22H23ClN4O5S B305207 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-morpholinylsulfonyl)benzamide

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-morpholinylsulfonyl)benzamide

Katalognummer B305207
Molekulargewicht: 491 g/mol
InChI-Schlüssel: YIFQZQFPLTVVKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-morpholinylsulfonyl)benzamide, also known as CDK9 inhibitor, is a small molecule compound that has gained significant attention in the scientific community due to its potential in cancer treatment.

Wirkmechanismus

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-morpholinylsulfonyl)benzamide inhibitor binds to the active site of this compound and prevents its phosphorylation of RNA polymerase II, leading to the inhibition of transcription. This results in the downregulation of many genes that are essential for cancer cell survival and proliferation. This compound inhibitor also induces the phosphorylation of p53, a tumor suppressor protein, leading to its stabilization and activation.
Biochemical and physiological effects:
This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound inhibitor has been shown to have a synergistic effect with other anticancer drugs, making it a promising candidate for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-morpholinylsulfonyl)benzamide inhibitor has several advantages for lab experiments, including its high potency and selectivity for this compound, its ability to induce apoptosis and inhibit cell proliferation, and its potential for combination therapy. However, this compound inhibitor has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

For 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-morpholinylsulfonyl)benzamide inhibitor include the optimization of dosing and scheduling, the development of more potent and selective this compound inhibitors, and the identification of biomarkers that can predict response to treatment.

Synthesemethoden

The synthesis of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-morpholinylsulfonyl)benzamide inhibitor involves several steps, including the reaction of 4-chlorobenzoyl chloride with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole, followed by the reaction with morpholine and sulfonyl chloride. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to increase the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-morpholinylsulfonyl)benzamide inhibitor has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of this compound, a protein kinase that plays a crucial role in regulating transcription. This compound is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. This compound inhibitor has been tested in preclinical studies and has shown promising results in various cancer types, including leukemia, lymphoma, and solid tumors.

Eigenschaften

Molekularformel

C22H23ClN4O5S

Molekulargewicht

491 g/mol

IUPAC-Name

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C22H23ClN4O5S/c1-15-20(22(29)27(25(15)2)17-6-4-3-5-7-17)24-21(28)16-8-9-18(23)19(14-16)33(30,31)26-10-12-32-13-11-26/h3-9,14H,10-13H2,1-2H3,(H,24,28)

InChI-Schlüssel

YIFQZQFPLTVVKD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4

Kanonische SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.